N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
Research by Sunder and Maleraju (2013) involved synthesizing derivatives related to the chemical compound , focusing on their anti-inflammatory activity. They synthesized eight derivatives and tested them, finding significant anti-inflammatory activity in several of them. This study underscores the potential of such compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antitumor Activity
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic ring systems, including structures similar to the compound of interest. These derivatives were evaluated for their antitumor activity against approximately 60 human tumor cell lines. This demonstrates the compound's framework's utility in creating potential antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) discussed the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes were analyzed for their antioxidant activity, revealing significant activity and suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Chemoselective Acetylation
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a novel approach to synthesizing related compounds efficiently and selectively. This method has implications for the synthesis of pharmaceutical intermediates and other related compounds (Magadum & Yadav, 2018).
Synthesis and Biological Evaluation of Heterocyclic Compounds
Radwan, Shehab, and El-Shenawy (2009) developed 5-substituted benzo[b]thiophene derivatives with potential anti-inflammatory activity, demonstrating the versatility of the compound's core structure in generating biologically active molecules (Radwan, Shehab, & El-Shenawy, 2009).
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-14(10-17-16(19)9-13-2-1-7-21-13)11-3-4-15-12(8-11)5-6-20-15/h1-4,7-8,14,18H,5-6,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYYSYISZXFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)CC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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